molecular formula C19H22N2O3 B269010 N-isopropyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide

N-isopropyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide

Cat. No. B269010
M. Wt: 326.4 g/mol
InChI Key: FNJSYQWNSUWSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide, commonly known as MPAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAA belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of MPAA involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins play a crucial role in inflammation and pain, and their inhibition by MPAA leads to its anti-inflammatory and analgesic effects. MPAA has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the programmed cell death of cancer cells.
Biochemical and Physiological Effects
MPAA has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that MPAA has anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory diseases and pain. MPAA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MPAA has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

MPAA has several advantages and limitations for lab experiments. The advantages of MPAA include its low toxicity and high selectivity towards cancer cells, making it a safe and effective candidate for cancer therapy. The limitations of MPAA include its limited solubility in water, which can make it challenging to administer in vivo. MPAA also requires further optimization to enhance its potency and selectivity towards cancer cells.

Future Directions

MPAA has several future directions for research. One potential direction is the development of MPAA-based drugs for the treatment of inflammatory diseases and pain. Another potential direction is the optimization of MPAA for cancer therapy, including the enhancement of its potency and selectivity towards cancer cells. Other potential directions include the investigation of the pharmacokinetics and pharmacodynamics of MPAA and the development of novel synthesis methods for MPAA.
Conclusion
In conclusion, MPAA is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAA has anti-inflammatory, analgesic, and antitumor properties and has been found to inhibit the activity of COX-2 and induce apoptosis in cancer cells. MPAA has several advantages and limitations for lab experiments and has several future directions for research. Further research on MPAA has the potential to lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of MPAA involves the reaction of 3-methylphenol with phosgene, followed by the reaction of the resulting acid chloride with N-isopropyl-4-aminobenzamide. The final step involves the reaction of the resulting amide with 3-methylphenoxyacetic acid. The synthesis of MPAA has been reported in several studies, and the purity and yield of the compound have been optimized for various applications.

Scientific Research Applications

MPAA has been extensively studied for its potential therapeutic applications. Studies have shown that MPAA has anti-inflammatory, analgesic, and antitumor properties. MPAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that play a crucial role in inflammation and pain. MPAA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

N-isopropyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3-[[2-(3-methylphenoxy)acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)20-19(23)15-7-5-8-16(11-15)21-18(22)12-24-17-9-4-6-14(3)10-17/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

FNJSYQWNSUWSIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.